Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways and Structural Analysis The compound has been utilized in the synthesis of novel azo-Schiff bases, showcasing its versatility in creating compounds with intricate molecular structures. For instance, a new azo-Schiff base was synthesized through a reaction involving Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, highlighting its role in forming structurally complex and potentially biologically active molecules. The structural properties of these compounds were elucidated using various analytical techniques, including IR, HNMR spectroscopy, and X-ray diffraction, underscoring the importance of Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate in the synthesis of new chemical entities with well-defined structures (Menati et al., 2020).
Biological Activities and Applications Research has also extended to the synthesis of thiophene derivatives for biological evaluations. Derivatives of Ethyl 2-amino-thiophene have been reported to exhibit significant antimicrobial activities, indicating the potential for developing new antimicrobial agents from thiophene-based compounds. For example, novel 2-aminothiophene derivatives have been evaluated for their antimicrobial properties, demonstrating the compound's utility in generating new materials with potential therapeutic applications (Prasad et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGLQZFBTTXHFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352377 |
Source
|
Record name | ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-99-0 |
Source
|
Record name | ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.